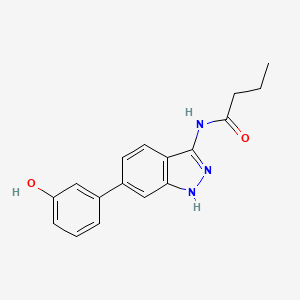
N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide is a synthetic organic compound characterized by the presence of an indazole ring system substituted with a hydroxyphenyl group and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Butyramide Moiety: The butyramide group can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) on the indazole ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology: The compound may serve as a probe for studying biological processes involving indazole derivatives, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group may participate in hydrogen bonding or π-π interactions, while the indazole ring can engage in aromatic stacking or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
- N-(6-(4-hydroxyphenyl)-1H-indazol-3-yl)butyramide
- N-(6-(3-methoxyphenyl)-1H-indazol-3-yl)butyramide
- N-(6-(3-chlorophenyl)-1H-indazol-3-yl)butyramide
Comparison: N-(6-(3-hydroxyphenyl)-1H-indazol-3-yl)butyramide is unique due to the presence of the hydroxy group, which can form hydrogen bonds and enhance the compound’s solubility and reactivity. In contrast, the methoxy and chloro derivatives may exhibit different electronic and steric properties, affecting their biological activity and chemical reactivity .
Properties
Molecular Formula |
C17H17N3O2 |
|---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
N-[6-(3-hydroxyphenyl)-1H-indazol-3-yl]butanamide |
InChI |
InChI=1S/C17H17N3O2/c1-2-4-16(22)18-17-14-8-7-12(10-15(14)19-20-17)11-5-3-6-13(21)9-11/h3,5-10,21H,2,4H2,1H3,(H2,18,19,20,22) |
InChI Key |
UKQRPDHIQLHFNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















